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Derazantinib Efficacy Data at a Glance

Efficacy Parameter Result (from Phase 1/2 Study NCT01752920)

Disease Control Rate (DCR) 82.8% [1] [2]

Overall Response Rate (ORR) 20.7% [1] [2]

Median Progression-Free Survival
(PFS)

5.7 months [1] [2]

Patient Population Adults with unresectable iCCA with FGFR2 fusion, post-
chemotherapy [2]

Recommended Phase 2 Dose 300 mg, once daily [2]

Key Experimental Protocol from the Clinical Study

The primary data for derazantinib's efficacy comes from a multicenter, phase 1/2, open-label study

(NCT01752920) [2]. Here are the detailed methodologies for this key cited experiment:

Study Design: The trial enrolled patients with histologically confirmed, unresectable or metastatic

iCCA. A central requirement was the presence of an FGFR2 gene fusion, confirmed via next-
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generation sequencing (NGS) or fluorescence in situ hybridization (FISH) [2].

Treatment Regimen: The majority of patients (27 out of 29) received derazantinib at the
recommended phase 2 dose of 300 mg orally, once daily, in continuous 28-day cycles. Treatment

continued until disease progression, unacceptable toxicity, or investigator's decision [2].
Endpoint Assessment: Tumour response was assessed by independent local radiologists using

computed tomography (CT) or magnetic resonance imaging (MRI) every 8 weeks. Responses were
evaluated according to RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1 [2].

The Disease Control Rate (DCR) is the sum of patients achieving a complete response, partial
response, or stable disease.

Derazantinib's Mechanism of Action

The diagram below illustrates how derazantinib targets and inhibits key signaling pathways in cancer cells.
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Derazantinib inhibits FGFR and other kinases to block tumor growth
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As shown above, derazantinib's high DCR is attributed to its mechanism as a potent, ATP-competitive,

pan-FGFR inhibitor that targets FGFR1-3 kinases. It also inhibits other kinases, including colony

stimulating factor 1 receptor (CSF1R), which may help restore anti-tumor immune activity [1].

Ongoing Research and Context

Ongoing Trials: Based on the positive phase 1/2 results, a pivotal, single-arm phase II FIDES-01
trial (NCT03230318) is ongoing to further confirm the anti-tumor activity of derazantinib in iCCA [1].

Combination Therapy: The FIDES-02 study (NCT04045613) is a phase Ib/II trial assessing the
combination of derazantinib and the immune checkpoint inhibitor atezolizumab in patients with

FGFR-altered metastatic urothelial carcinoma. The rationale is that inhibition of CSF1R by
derazantinib may repolarize macrophages and enhance T-cell activity, potentially increasing the

effectiveness of immunotherapy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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